2-Ethoxy-3-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

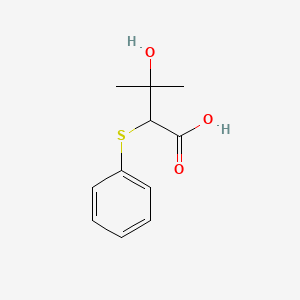

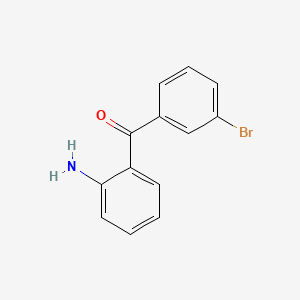

“2-Ethoxy-3-methylaniline” is a chemical compound with the CAS Number: 1352318-44-5 . It has a molecular weight of 151.21 .

Molecular Structure Analysis

The InChI code for “2-Ethoxy-3-methylaniline” is 1S/C9H13NO/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6H,3,10H2,1-2H3 . This code represents the molecular structure of the compound.

Applications De Recherche Scientifique

-

Chemical Synthesis

-

Polymer Research

- 2-Ethoxy-3-methylaniline could potentially be used in the synthesis of substituted polyanilines . Polyanilines are a class of conducting polymers known for their ease of synthesis, low cost, considerable electrical conductivity, rich chemistry, and strengthened biocompatibility .

- The methods of application would involve the chemical synthesis of polyanilines, potentially through oxidative polymerization .

- The outcomes of this research could include the development of new materials with applications in sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, anticorrosion materials, and a variety of biological applications .

-

Glucose Sensing

-

Pharmaceutical Industry

- The selective N-alkylation of amines continues to be an important and widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds .

- In this respect, particularly N-methylation of amines is interesting, since this transformation is regularly used to influence the lipophilicity of pharmaceutical compounds .

-

Reproducibility and Research Integrity

- Reproducibility and research integrity are essential tenets of every scientific study and discovery . They serve as proof that an established and documented work can be verified, repeated, and reproduced . New knowledge in the biomedical science is built on the shoulders of established and proven principles . Thus, scientists must be able to trust and build on the knowledge of their colleagues . In this context, 2-Ethoxy-3-methylaniline, as a well-defined chemical compound, could be used in reproducible research protocols.

-

Nanotechnology

- Potential technological applications of metal oxide nanoparticles play a vital role attracting researchers with considerable interest from the fields of materials chemistry, medicine, agriculture, information technology, biomedical, optical, electronics, catalysis, environment, energy, and sense . As a chemical compound, 2-Ethoxy-3-methylaniline could potentially be used in the synthesis of these nanoparticles .

Safety And Hazards

Propriétés

IUPAC Name |

2-ethoxy-3-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBOMTKEAQCJGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718327 |

Source

|

| Record name | 2-Ethoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-3-methylaniline | |

CAS RN |

1352318-44-5 |

Source

|

| Record name | 2-Ethoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)

![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B580273.png)

![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B580287.png)